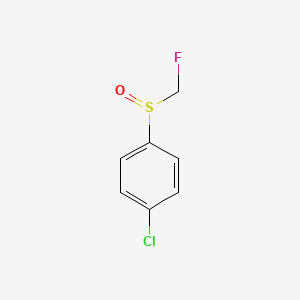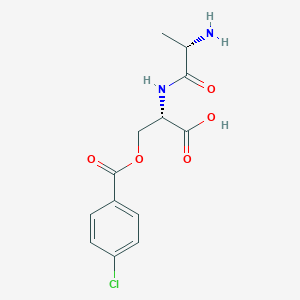![molecular formula C11H10O4S B14171648 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol CAS No. 923267-63-4](/img/structure/B14171648.png)
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is an organic compound that features a furan ring attached to a benzene ring through a sulfanyl (thioether) linkage This compound is notable for its unique structural properties, which combine the reactivity of the furan ring with the stability of the benzene ring
Métodos De Preparación
The synthesis of 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves the reaction of a furan derivative with a benzene derivative under specific conditions. One common method involves the use of a thiol group to link the furan and benzene rings. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Análisis De Reacciones Químicas
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Aplicaciones Científicas De Investigación
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar compounds include other furan derivatives and benzene derivatives with sulfanyl linkages. For example:
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Contains an oxadiazole ring instead of a benzene ring. These compounds share some reactivity and applications but differ in their specific interactions and stability, highlighting the uniqueness of 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol.
Propiedades
Número CAS |
923267-63-4 |
|---|---|
Fórmula molecular |
C11H10O4S |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
5-(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C11H10O4S/c12-8-4-10(14)11(5-9(8)13)16-6-7-2-1-3-15-7/h1-5,12-14H,6H2 |
Clave InChI |
NSKBJVUVTOBWEP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CSC2=C(C=C(C(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


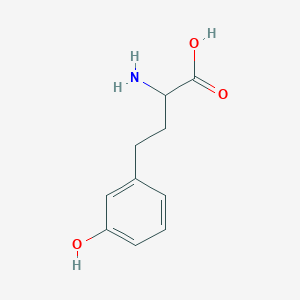
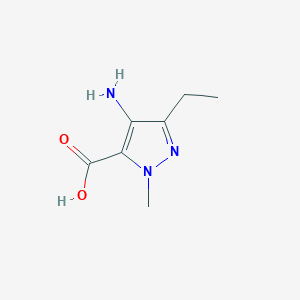
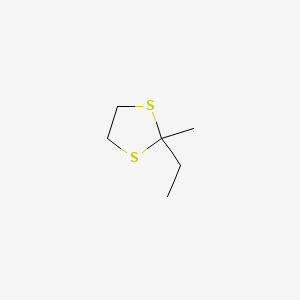
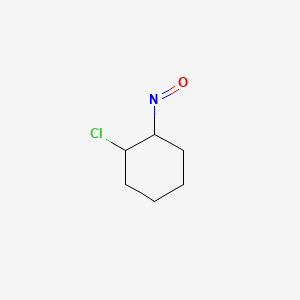
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
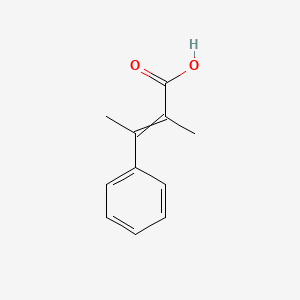

![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
